5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C7H13N3O2S |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
5-(ethylsulfonylmethyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C7H13N3O2S/c1-3-13(11,12)5-7-6(8)4-9-10(7)2/h4H,3,5,8H2,1-2H3 |
InChI Key |
YNUUOVBZTLPCJM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC1=C(C=NN1C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine typically involves several steps:
Methylation: The initial step involves the methylation of a suitable precursor to introduce the methyl group at the 1-position of the pyrazole ring.
Thiocyanation: This step introduces the thiocyanate group, which is later converted to the ethylsulfonyl group.
Ethylation: The thiocyanate group is ethylated to form the ethylsulfonyl group.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Common reagents used in these reactions include methyl iodide for methylation, sodium thiocyanate for thiocyanation, and ethyl iodide for ethylation.
Chemical Reactions Analysis
Acid-Base Reactions
The primary amine at the 4-position of the pyrazole ring participates in acid-base chemistry:
-
Protonation : Forms water-soluble salts with strong acids (e.g., HCl, H₂SO₄) at stoichiometric ratios. The pKₐ of the amine is estimated to be ~8.2 based on structural analogs.
-
Deprotonation : Reacts with bases like NaOH or K₂CO₃ in polar aprotic solvents (DMF, DMSO) to generate nucleophilic species for further reactions .
Example :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Salt Formation | HCl (1 eq), EtOH, 25°C | 5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-ammonium chloride |
Condensation Reactions
The amine group undergoes condensation with carbonyl compounds:
-
Schiff Base Formation : Reacts with aldehydes/ketones under mild acidic or solvent-free conditions to form imine derivatives .
-
Active Methylene Coupling : Condenses with β-diketones or malononitrile in ethanol at reflux to yield fused heterocycles .
Key Data :
| Carbonyl Partner | Conditions | Product Yield |
|---|---|---|
| 4-Methoxybenzaldehyde | Solvent-free, 120°C, 2 hr | 88% (after in situ NaBH₄ reduction) |
| Acetylacetone | EtOH, reflux, 6 hr | 72% (pyrazolo[1,5-a]pyrimidine derivative) |
Electrophilic Aromatic Substitution
The electron-rich pyrazole ring facilitates:
-
Nitration : Mixed HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 3-position.
-
Halogenation : NBS or Cl₂ gas in CCl₄ yields 3-halogenated derivatives.
Regioselectivity : Directed by the electron-donating methyl group at N1, with major substitution at C3 .
Sulfonyl Group Reactivity
The ethylsulfonylmethyl moiety participates in:
-
Nucleophilic Displacement : Reacts with amines (e.g., piperidine) in DMF at 80°C to replace the sulfonyl group.
-
Reduction : Na/Hg in ethanol reduces the sulfone to thioether, though this compromises the amine’s stability.
Comparative Reactivity :
| Reaction | Reagent | Outcome |
|---|---|---|
| Displacement | Piperidine, DMF | Ethyl group replaced by piperidinyl (67% yield) |
| Oxidation | H₂O₂, HOAc | Stable to oxidation under standard conditions |
Oxidative Pathways
-
Amine Oxidation : H₂O₂/Na₂WO₄ converts the primary amine to a nitro group, forming 5-((ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-nitro.
-
Ring Functionalization : KMnO₄ in pyridine/H₂O oxidizes the pyrazole ring to pyrazine derivatives under controlled conditions .
Coordination Chemistry
The compound acts as a ligand for transition metals:
-
Pd(II) Complexes : Forms stable complexes with PdCl₂ in methanol, used in catalytic cross-coupling reactions .
-
Cu(II) Coordination : Binds via the pyrazole N2 and amine N, confirmed by X-ray crystallography in related analogs .
Stoichiometry :
| Metal Salt | Ratio (Ligand:Metal) | Application |
|---|---|---|
| PdCl₂ | 2:1 | Suzuki-Miyaura coupling |
| Cu(OAc)₂ | 1:1 | Oxidation catalysis |
Biological Derivatization
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. The sulfonamide moiety in 5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine enhances its ability to inhibit bacterial growth.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound, against multidrug-resistant strains. The results showed that it had minimal inhibitory concentrations (MICs) comparable to established antibiotics, demonstrating its potential as an antimicrobial agent against resistant pathogens.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine | 8 | MRSA |
| Linezolid | 16 | MRSA |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies suggest that it induces apoptosis and cell cycle arrest in cancer cells.
Case Study: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), 5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine demonstrated significant cytotoxicity at concentrations above 10 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12 | Apoptosis induction |
| MCF7 | 15 | Cell cycle arrest |
Synthesis and Mechanisms of Action
The synthesis of 5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine typically involves multi-step reactions that require careful optimization to enhance yield and purity. The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Interactions: Potential interactions with specific receptors that regulate cell proliferation and apoptosis.
Mechanism of Action
The mechanism of action of 5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares the substituents, molecular weights, and key functional groups of 5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine with similar pyrazole derivatives:
Key Observations :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-((ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step routes involving cyclization, sulfonation, and amine protection/deprotection. For example, thiourea intermediates are often cyclized using POCl₃ or DMF-DMA under reflux, followed by sulfonation with ethylsulfonyl chloride in alkaline media. Yields are optimized by controlling temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF for polar intermediates) .
- Key Challenges : Competing side reactions (e.g., over-sulfonation) require careful stoichiometric control. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the final product .
Q. How is structural characterization performed for this compound, and what analytical techniques are essential?
- Methodology : Use a combination of ¹H/¹³C-NMR to confirm substituent positions (e.g., methyl and ethylsulfonyl groups) and IR spectroscopy to identify functional groups (e.g., S=O stretches at ~1150–1300 cm⁻¹). Mass spectrometry (ESI-TOF) validates molecular weight, while X-ray crystallography resolves regiochemistry and confirms the pyrazole core geometry .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology : Screen for antibacterial activity using in vitro MIC assays against Staphylococcus aureus and Escherichia coli (concentration range: 1–100 µg/mL). For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., ciprofloxacin for antibacterial, doxorubicin for cytotoxicity) and solvent controls (DMSO <1% v/v) .
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines : Use PPE (gloves, goggles, lab coat) due to potential irritancy. Store in airtight containers at 2–8°C to prevent degradation. Waste disposal requires neutralization (e.g., activated carbon adsorption) and segregation for incineration by licensed facilities .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrazole core synthesis be addressed?
- Methodology : Employ directed ortho-metalation or microwave-assisted synthesis to enhance regiocontrol. For example, using tert-butoxycarbonyl (Boc) protection on the amine group before cyclization reduces side-product formation. Reaction monitoring via HPLC-MS helps identify intermediates and adjust conditions dynamically .
Q. What computational tools are useful for predicting the compound’s pharmacokinetic properties?
- Approach : Use QSAR models (e.g., SwissADME) to predict logP (lipophilicity) and BBB permeability. Molecular docking (AutoDock Vina) against targets like COX-2 or bacterial topoisomerases can rationalize bioactivity. DFT calculations (Gaussian 16) optimize electronic properties for SAR studies .
Q. How do solvent and catalyst choices impact scalability in large-scale synthesis?
- Optimization : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Heterogeneous catalysts (e.g., Cu-SiO₂ nanoparticles) improve recyclability and reduce metal contamination. Pilot-scale reactions (1–5 L) require strict temperature gradients (±2°C) to maintain reproducibility .
Q. How can contradictory bioactivity data across studies be resolved?
- Troubleshooting : Re-evaluate assay conditions (e.g., bacterial strain variability, serum interference in cell cultures). Validate results via orthogonal methods (e.g., in vivo murine infection models for antibacterial claims). Meta-analysis of structural analogs (e.g., logD, H-bond donors) identifies critical pharmacophores .
Q. What strategies enhance the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
